flavoridin

Catalog No.
S1830527
CAS No.
133648-01-8
M.F
C9H12O2
M. Wt
0
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
flavoridin

CAS Number

133648-01-8

Product Name

flavoridin

Molecular Formula

C9H12O2

Molecular Weight

0

Flavoridin is a disintegrin, a type of small protein derived from snake venom, specifically from the species Echis ocellatus. Disintegrins are characterized by their ability to inhibit platelet aggregation by interfering with integrin receptors on the surface of platelets. Flavoridin is particularly noted for its structural features, including a specific pattern of disulfide bridges that are crucial for its biological activity. The amino acid sequence of flavoridin has been studied extensively, revealing a complex structure that contributes to its function as a potent inhibitor of platelet aggregation and cell adhesion processes .

Flavoridin primarily functions through its interaction with integrin receptors, specifically the αIIbβ3 integrin found on platelets. By binding to this receptor, flavoridin disrupts the normal aggregation process of platelets, which is essential for blood clotting. This mechanism involves competitive inhibition where flavoridin mimics the natural ligands (such as fibrinogen) that typically bind to integrins, thereby preventing their activation and subsequent signaling pathways necessary for platelet aggregation .

Flavoridin exhibits significant biological activity, particularly in inhibiting platelet aggregation. It has been shown to interfere with the binding of fibrinogen to the αIIbβ3 integrin, which is critical for platelet activation and aggregation. Additionally, flavoridin has demonstrated antimicrobial properties, notably inhibiting the uptake of Yersinia enterocolitica into fibronectin-coated surfaces. This suggests potential applications in preventing bacterial infections as well .

Flavoridin is synthesized through proteolytic processing of snake venom metalloproteinases (SVMPs). These enzymes facilitate the cleavage of precursor proteins into active disintegrins like flavoridin. The synthesis can also be achieved through recombinant DNA technology, allowing for the production of flavoridin in controlled laboratory settings. This method enables researchers to produce sufficient quantities for further study and application without relying solely on snake venom extraction .

The primary applications of flavoridin are in biomedical research and potential therapeutic uses. Its ability to inhibit platelet aggregation makes it a candidate for developing anticoagulant therapies, particularly in conditions where excessive clotting poses a risk, such as cardiovascular diseases. Additionally, due to its antimicrobial properties, flavoridin may find applications in treating infections or enhancing wound healing processes .

Interaction studies have focused on flavoridin's binding affinity to various integrins and its effects on cellular processes. Research indicates that flavoridin effectively competes with natural ligands for binding sites on integrins, thereby modulating cellular responses such as adhesion and migration. These studies are essential for understanding how flavoridin can be utilized in therapeutic contexts and its potential side effects when used as a drug .

Flavoridin belongs to a broader family of disintegrins that share similar structural motifs and biological functions. Below is a comparison with other notable disintegrins:

Compound NameSource SpeciesIntegrin TargetUnique Features
EchistatinEchis ocellatusαIIbβ3Known for high potency in inhibiting platelet aggregation
AlbolabrinBothrops asperαIIbβ3Exhibits similar inhibitory properties but varies in structure
BitistatinBitis arietansαIIbβ3Contains unique disulfide bond pattern affecting activity
JararacinBothrops jararacaαIIbβ3/αvβ3Exhibits broader receptor specificity
HalystatinAgkistrodon piscivorusαIIbβ3Has both anticoagulant and anti-inflammatory properties

Flavoridin's uniqueness lies in its specific amino acid sequence and disulfide bridge arrangement, which confer distinct biological activities compared to other disintegrins. Its structural characteristics allow it to effectively inhibit platelet function while also demonstrating antimicrobial activity, setting it apart from its counterparts within the disintegrin family .

Amino Acid Sequence Composition

Flavoridin is a disintegrin polypeptide comprising exactly 70 amino acid residues with a calculated molecular weight of 7.67 kilodaltons [9]. The complete amino acid sequence of flavoridin has been determined through comprehensive structural studies and is represented as: GESCCGSLSENPCCDAATCKLRPRGDMPGLCCRFCKRRTICRINIGIFFPPRCTGLSOCPR [1] [12]. This sequence classification places flavoridin within the medium-sized disintegrin family, distinguished from short disintegrins containing 48-49 amino acids and four disulfide bridges, and from larger disintegrins containing over 80 amino acids [20] [29].

The amino acid composition of flavoridin reveals characteristic features typical of snake venom disintegrins [1]. The protein contains twelve cysteine residues strategically positioned throughout the sequence, forming six disulfide bridges that are essential for maintaining the protein's three-dimensional structure and biological activity [1] [15]. The sequence demonstrates a high concentration of charged and polar residues, particularly in regions that become surface-exposed in the folded structure [1].

Flavoridin originates from the venom of Trimeresurus flavoviridis (also known as Protobothrops flavoviridis), commonly referred to as the habu snake [9] [22]. The protein represents one of four disintegrins identified in this species' venom and belongs to the P-II class of snake venom metalloproteinases based on its precursor structure [4].

Structural ParameterValue
Total amino acid residues70 [9]
Molecular weight7.67 kDa [9]
Number of cysteine residues12 [1]
Number of disulfide bridges6 [1]
Disintegrin classificationMedium-sized [20]

Arginine-Glycine-Aspartate Tripeptide Motif Positioning

The arginine-glycine-aspartate tripeptide motif in flavoridin is precisely located at amino acid positions 49 to 51 within the primary sequence [1] [22]. This specific positioning places the motif in the central region of the polypeptide chain, approximately two-thirds along the sequence from the N-terminus [1]. The tripeptide sequence is represented as Arg49-Gly50-Asp51, constituting the critical integrin recognition sequence responsible for flavoridin's biological activity [1] [22].

The positioning of the arginine-glycine-aspartate motif within the flavoridin sequence follows the conserved pattern observed across the disintegrin family [5]. This motif is embedded within a longer sequence context that includes flanking residues critical for proper presentation and function [23]. The immediate sequence environment surrounding the motif is Pro48-Arg49-Gly50-Asp51-Met52, where the proline and methionine residues contribute to the structural framework supporting the active tripeptide [1] [24].

Nuclear magnetic resonance studies have confirmed that the arginine-glycine-aspartate sequence in flavoridin adopts a specific three-dimensional conformation when the protein is properly folded [1]. The motif is located at the apex of a mobile loop structure that extends from the protein core, positioning it optimally for interaction with integrin receptors [1] [26]. This positioning allows the tripeptide to achieve maximal exposure and accessibility for receptor binding while maintaining the structural integrity necessary for high-affinity interactions [1].

Motif ParameterDetails
Sequence positionResidues 49-51 [1]
Tripeptide sequenceArg-Gly-Asp [1]
Flanking residuesPro48-Arg49-Gly50-Asp51-Met52 [1]
Structural locationMobile loop apex [1]
Distance from N-terminus~70% of sequence length [1]

Secondary and Tertiary Structure Features

Nuclear Magnetic Resonance-Based Solution Structure Determination

The three-dimensional structure of flavoridin in aqueous solution has been comprehensively determined using two-dimensional nuclear magnetic resonance spectroscopy [1] [22]. This structural determination represents one of the most detailed characterizations of a medium-sized disintegrin and provides critical insights into the relationship between structure and function [1]. The nuclear magnetic resonance analysis employed conventional methods including two-quantum-filtered correlation spectroscopy, clean total correlation spectroscopy, two-quantum spectroscopy, and nuclear Overhauser enhancement spectroscopy [2].

A family of 18 conformers was selected through distance geometry calculations to represent the solution structure of flavoridin [1] [7]. These conformers were generated using 666 nuclear Overhauser effect distance constraints and 88 dihedral angle constraints derived from vicinal coupling constants [2]. The structural calculations proceeded through multiple rounds of refinement, initially determining the global fold without disulfide bridge constraints, then incorporating disulfide connectivity information to achieve the final structural ensemble [2].

The nuclear magnetic resonance solution structure reveals that flavoridin consists essentially of non-repetitive structural elements, including tight turns and loops [1]. With the exception of two short regions of antiparallel beta-sheet, no classic elements of protein secondary structure are present in the molecule [1] [22]. The six disulfide bridges represent the dominant organizational feature of the polypeptide fold, providing the primary stabilization mechanism for the overall three-dimensional architecture [1].

The root-mean-square deviation values calculated for the backbone atoms among the 18 conformers demonstrate the precision of the structural determination [1]. The C-terminal segment extending from residues 26 to 70 shows an average root-mean-square deviation of 1.0 Ångström, indicating a well-defined structure in this region [1]. This level of precision reflects the high quality of the nuclear magnetic resonance data and the effectiveness of the computational methods used for structure calculation [2].

Structural ParameterValue
Number of conformers18 [1]
Nuclear Overhauser effect constraints666 [2]
Dihedral angle constraints88 [2]
Root-mean-square deviation (residues 26-70)1.0 Å [1]
Antiparallel beta-sheet regions2 short segments [1]

Domain Architecture: N-terminal versus C-terminal Regions

Flavoridin exhibits a distinctive two-domain architecture characterized by structurally distinct N-terminal and C-terminal regions [1] [22]. The N-terminal domain encompasses residues 1 to 25, while the C-terminal domain spans residues 26 to 70 [1]. This domain organization reflects a fundamental architectural principle observed in disintegrin family proteins and contributes to the functional properties of these molecules [1].

The N-terminal domain of flavoridin is characterized by lower structural definition compared to the C-terminal region [1]. While each domain is well-organized within itself, the mutual spatial orientation between the N-terminal and C-terminal regions is not well-defined in the nuclear magnetic resonance structure [1]. This flexibility in interdomain orientation may contribute to the dynamic properties of flavoridin and its ability to adapt to different integrin binding sites [1].

The C-terminal domain contains the biologically critical arginine-glycine-aspartate motif and demonstrates significantly higher structural stability [1]. This domain shows homology to snake toxins echistatin and eristostatin, reflecting evolutionary relationships within the disintegrin family [1]. The enhanced stability of the C-terminal domain is attributed to the presence of three disulfide bridges within this region, compared to two bridges in the N-terminal domain [1].

Nuclear magnetic resonance analysis reveals that the arginine-glycine-aspartate recognition sequence is located peripheral to the core region of the C-terminal domain [1]. Specifically, the motif is positioned at the most exposed end of a nine-residue loop structure that is attached to a short beta-sheet [1]. This architectural arrangement ensures optimal presentation of the recognition sequence for integrin binding while maintaining the structural framework necessary for stable interactions [1].

DomainResidue RangeDisulfide BridgesStructural Features
N-terminal1-25 [1]2 [1]Lower definition, flexible [1]
C-terminal26-70 [1]3 [1]Well-defined, contains arginine-glycine-aspartate [1]
InterdomainN/A1 connecting bridge [1]Variable orientation [1]

Disulfide Bridge Patterns and Stabilization Mechanisms

Cysteine Residue Connectivity Mapping

The disulfide bridge pattern of flavoridin has been determined through a combination of proteolytic fragment analysis and computational methods [6] [12] [15]. The twelve cysteine residues in flavoridin form six disulfide bridges that are essential for maintaining the protein's three-dimensional structure and biological activity [1] [15]. Direct experimental evidence has been obtained for specific disulfide linkages through analysis of proteolytic products generated by trypsin and endoproteinase Asp-N digestion [6] [15].

The established disulfide connectivity pattern in flavoridin includes confirmed linkages between Cys4-Cys19 and Cys45-Cys64 [6] [15]. These disulfide bridges were identified through direct chemical analysis of isolated peptide fragments, providing unambiguous evidence for their existence [15]. Additional disulfide linkages have been deduced based on indirect evidence and computational analysis, including bridges between Cys6-Cys14 and Cys13-Cys36 [6] [15].

The computational strategy employed for disulfide bridge determination involved measuring interatomic distances between all possible cysteine pairs in converged distance geometry structures [2] [16]. Probability weights were assigned to each potential cysteine pair according to a Gaussian-shaped distribution function, with maximum weight assigned when the average crystallographic distance of a cystine disulfide bridge was matched [2]. This objective approach enabled unambiguous determination of the disulfide bonding pattern from among all possible combinatorial arrangements [16].

The disulfide bridge pattern creates a complex arrangement of overlapping loops and loops within loops that extends from the first to the last cysteine in the peptide [12]. This pattern leaves only a few N-terminal and C-terminal amino acids beyond the disulfide-constrained regions [12]. The architectural organization achieved through disulfide bonding is critical for presenting the arginine-glycine-aspartate motif in the proper conformation for integrin recognition [12].

Disulfide BridgeEvidence TypeStructural Significance
Cys4-Cys19Direct [15]N-terminal domain stabilization
Cys6-Cys14Indirect [15]Local loop structure
Cys13-Cys36Indirect [15]Interdomain connection
Cys45-Cys64Direct [15]C-terminal domain organization
Additional bridgesComputational [2]Overall fold stabilization

Comparative Disulfide Topology With Echistatin

The disulfide bridge topology of flavoridin shares significant similarities with that of echistatin, another well-characterized snake venom disintegrin [6] [12] [15]. Both proteins belong to the disintegrin family and exhibit comparable structural organizations, although they differ in their overall sizes and specific sequence details [15]. Echistatin, isolated from Echis carinatus venom, represents a short disintegrin containing 49 amino acid residues with four disulfide bridges [15].

Comparative analysis reveals that both flavoridin and echistatin utilize disulfide bridges to create a structural motif that defines an arginine-glycine-aspartate-containing domain [12]. In both proteins, this domain is characterized by a combination of two disulfide bonds: one formed between the cysteine closest to the arginine-glycine-aspartate sequence on the N-terminal side and the last cysteine in the peptide, and another between the cysteine closest to the arginine-glycine-aspartate sequence on the C-terminal side and a cysteine in the N-terminal segment [12].

The disulfide bridge patterns in both proteins result in the formation of an arginine-glycine-aspartate-containing domain with eleven amino acids between the defining cysteines [12]. Additionally, both structures feature a shorter retainer segment of six amino acids that limits the distance between the disulfide bridges defining the arginine-glycine-aspartate domain [12]. This conserved architectural arrangement ensures that the arginine-glycine-aspartate-containing domain adopts a loop conformation, consistent with nuclear magnetic resonance observations [12].

Direct chemical analysis of echistatin has confirmed disulfide linkages between Cys8-Cys37 and Cys20-Cys34 [6] [15]. These connectivity patterns demonstrate the conserved structural principles governing disintegrin architecture while accommodating the size differences between short and medium disintegrins [15]. The preservation of key disulfide motifs across different disintegrin subtypes highlights the functional importance of these structural elements [12].

ProteinSizeDisulfide BridgesConfirmed Linkages
Flavoridin70 residues [1]6 [1]Cys4-Cys19, Cys45-Cys64 [15]
Echistatin49 residues [15]4 [15]Cys8-Cys37, Cys20-Cys34 [15]
Common motifVariableArginine-glycine-aspartate domainConserved topology [12]

cDNA Cloning and Precursor Protein Organization

The molecular characterization of flavoridin has revealed a sophisticated multi-domain precursor structure that undergoes complex post-translational processing. The complete cDNA sequence encoding the full-length flavoridin precursor spans 2001 base pairs and encodes an open reading frame of 488 amino acid residues [1]. This precursor protein exhibits the characteristic organization of P-II class snake venom metalloproteinases, consisting of four distinct functional domains arranged in a linear sequence from the amino terminus to the carboxyl terminus.

The deduced amino acid sequence reveals a signal peptide of 20 residues that directs the nascent protein to the endoplasmic reticulum, followed by a pro-domain of 190 residues, a metalloproteinase domain of 205 residues, a spacer domain of 18 residues, and finally the disintegrin domain comprising 70 residues [1]. This domain architecture places flavoridin definitively within the P-II class of snake venom metalloproteinases, distinguished from P-I class enzymes by the presence of the disintegrin domain and from P-III class enzymes by the absence of a cysteine-rich domain [2].

The metalloproteinase domain contains the highly conserved zinc-binding motif HELGHNLGIDH, which is essential for catalytic activity [1]. This sequence shows remarkable similarity to other P-II class metalloproteinases, particularly sharing 71.2% identity with HR2a and 74.1% identity with H2-proteinase from the same snake species, Trimeresurus flavoviridis [1]. The presence of this conserved catalytic domain confirms the enzymatic ancestry of the flavoridin precursor and its relationship to the broader family of zinc-dependent metalloproteinases.

Pro-domain Metalloproteinase Relationship

The pro-domain of flavoridin exhibits the characteristic features of snake venom metalloproteinase precursors, containing the conserved cysteine-switch motif PKMCGVT [2]. This motif plays a critical role in maintaining enzyme latency through a sophisticated regulatory mechanism known as the cysteine-switch. The free cysteine residue within this sequence coordinates with the zinc ion in the active site of the metalloproteinase domain, effectively blocking substrate access and maintaining the enzyme in an inactive state until proteolytic activation occurs [2].

The cysteine-switch mechanism represents a fundamental regulatory strategy that prevents premature activation of the metalloproteinase during biosynthesis and intracellular trafficking. This regulatory system is evolutionarily conserved across the metalloproteinase superfamily, including matrix metalloproteinases and ADAM proteins, highlighting the importance of controlled activation in preventing cellular damage during protein synthesis and secretion [3].

Recent immunohistochemical studies have demonstrated that flavoridin precursors are stored predominantly as inactive zymogens within secretory vesicles of venom gland cells [3]. The processing of the pro-domain appears to be initiated within these secretory vesicles but reaches maximal efficiency during secretion or immediately upon release into the venom gland lumen. This temporal and spatial control of activation ensures that the proteolytic activity is confined to the appropriate extracellular environment while protecting the producing cells from enzymatic damage.

Spacer Domain Functionality

The spacer domain of flavoridin, consisting of 18 amino acid residues, serves as a critical structural linker between the metalloproteinase and disintegrin domains [1]. This relatively short sequence exhibits considerable variability among different P-II class metalloproteinases, contributing to the functional diversity observed within this protein family [2]. The spacer domain length and composition influence the accessibility of the disintegrin domain for proteolytic release and may affect the stability of the intact precursor protein.

Structural analysis of related P-II metalloproteinases suggests that the spacer domain adopts an extended conformation that positions the disintegrin domain at an optimal distance from the catalytic site for efficient processing [2]. The amino acid composition of this region often includes residues susceptible to proteolytic cleavage, facilitating the eventual release of the disintegrin domain as a free peptide. The variation in spacer domain sequences among different P-II enzymes may contribute to the temporal regulation of disintegrin release and the specificity of processing enzymes involved in this maturation step.

The presence of additional cysteine residues in some P-II metalloproteinases, such as those found in jerdonitin and albolamin, can form disulfide bonds that stabilize the spacer region and prevent premature autoproteolytic release of the disintegrin domain [2]. This structural modification represents an evolutionary adaptation that enhances the stability of the intact metalloproteinase-disintegrin complex while still permitting controlled processing under appropriate physiological conditions.

Post-Translational Processing Pathways

The maturation of flavoridin from its precursor form involves a complex series of post-translational modifications that occur sequentially through the secretory pathway. These processing events are essential for generating the biologically active disintegrin and represent a sophisticated regulatory mechanism that controls both the timing and location of enzyme activation [3].

The initial step in flavoridin processing involves the removal of the signal peptide by signal peptidases in the endoplasmic reticulum, yielding the pro-enzyme zymogen [3]. This cleavage event is followed by the formation of disulfide bonds through oxidative protein folding, a process that is critical for establishing the proper three-dimensional structure of the disintegrin domain. The disintegrin domain of flavoridin contains 13 cysteine residues that form six disulfide bridges in a specific pattern: Cys4-Cys19, Cys6-Cys14, Cys13-Cys36, and Cys45-Cys64, with additional linkages maintaining the overall structural integrity [4].

Proteolytic activation occurs through the hydrolysis of the pro-domain, a process that appears to be mediated by metalloproteinases present in the crude venom rather than by chemical modification of the cysteine-switch motif [3]. This processing step typically occurs within secretory vesicles or during the secretion process itself, ensuring that active enzyme is not present within the producing cells. The mechanism of pro-domain removal in snake venom metalloproteinases differs significantly from that observed in matrix metalloproteinases, where activation typically occurs in the extracellular space, or in ADAM proteins, where pro-protein convertases facilitate intracellular processing [3].

The final major processing event involves the proteolytic release of the disintegrin domain from the metalloproteinase, generating free flavoridin as observed in snake venom [5]. This cleavage can occur through autoproteolytic mechanisms or through the action of other proteases present in the venom. The released disintegrin domain retains its biological activity as an integrin antagonist while losing any associated metalloproteinase activity. The efficiency and timing of this processing step may be influenced by local conditions within the venom gland, including pH, ionic strength, and the presence of natural inhibitors or cofactors.

Additional post-translational modifications may include glycosylation events that occur in the Golgi apparatus, contributing to protein stability and potentially affecting biological activity [3]. The extent of glycosylation varies among different snake venom metalloproteinases and may represent a species-specific adaptation that influences venom composition and activity. Some P-II metalloproteinases also undergo cyclization of amino-terminal glutamyl residues to pyroglutamate, a modification that can affect protein stability and resistance to amino-terminal degradation.

Evolutionary Relationships to P-II Class SVMPs

The evolutionary history of flavoridin and related P-II class snake venom metalloproteinases represents a remarkable example of molecular evolution driven by positive Darwinian selection and functional diversification [6]. Phylogenetic analysis indicates that P-II class metalloproteinases, including flavoridin, evolved from P-III class ancestors through a well-defined evolutionary pathway involving domain loss and structural simplification [7].

The ancestral origin of all snake venom metalloproteinases can be traced to ADAM family proteins, particularly ADAM28, from which they diverged approximately 60 million years ago at the base of the Colubroidea radiation [5]. This evolutionary event involved the generation of a premature stop codon in the 3' region of a duplicated ADAM28 gene, resulting in the truncation of the encoded protein at the amino-terminal portion of the EGF-like domain. This mutation produced a precursor lacking the EGF domain and carboxyl-terminal membrane anchoring sequences that characterize ADAM proteins, giving rise to the secreted metalloproteinases found in snake venoms.

The specific evolution of P-II class metalloproteinases from P-III ancestors occurred through a sophisticated genomic rearrangement involving the loss of the cysteine-rich domain [8]. This evolutionary transition involved complex structural modifications, including the replacement of P-III-specific cysteine-rich domain sequences with non-homologous regions and the introduction of premature stop codons. The genomic analysis of P-II and P-III genes reveals that the borders between domains and exons do not precisely correspond, suggesting that intraexon deletion events were necessary to complete the structural reorganization required for P-II class formation [7].

Molecular dating studies indicate that the P-III to P-II transition occurred during the Viperidae radiation, approximately 12-20 million years ago, after the divergence of Viperidae from Elapidae but before the separation of Viperinae and Crotalinae subfamilies [8]. This timing suggests that P-II class metalloproteinases represent a Viperidae-specific innovation that contributed to the evolutionary success and ecological diversification of this snake family. The absence of P-II class enzymes in Elapidae and other snake families supports this hypothesis and indicates that the domain loss event was a singular evolutionary innovation within Viperidae.

The evolutionary diversification of P-II class metalloproteinases has been driven by extensive gene duplication events and subsequent functional divergence [9]. Genomic analysis reveals that modern Viperidae species contain multiple copies of P-II genes, often arranged in clustered arrays that facilitate unequal crossing over and further gene duplication. These duplication events have provided the raw material for functional specialization, allowing different gene copies to evolve distinct substrate specificities, expression patterns, or regulatory mechanisms while maintaining the essential disintegrin activity.

Positive Darwinian selection has played a crucial role in the rapid evolution of disintegrin domains within P-II metalloproteinases [6]. The RGD recognition motif and surrounding loop regions show evidence of accelerated evolution, consistent with selection pressure to optimize integrin binding specificity and affinity. This evolutionary process has generated considerable functional diversity among P-II disintegrins, with different species and even individual snakes expressing multiple variants with distinct integrin specificities and biological activities.

The structural diversification of P-II metalloproteinases extends beyond simple sequence variation to include differences in disulfide bond patterns, domain lengths, and post-translational processing mechanisms [10]. Comparative analysis of disintegrin structures reveals that evolutionary diversification has occurred through multiple mechanisms, including changes in cysteine residue patterns that alter disulfide connectivity, insertions and deletions that modify loop structures, and substitutions in critical recognition sequences that determine integrin specificity. This structural plasticity has enabled the evolution of disintegrins with highly specialized functions, ranging from broad-spectrum integrin antagonists to highly selective inhibitors of specific integrin subtypes.

Dates

Last modified: 07-20-2023

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